molecular formula C19H15ClN4O2 B5851719 ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5851719
M. Wt: 366.8 g/mol
InChI Key: MCEQCQVDQYDODR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential pharmacological properties and its unique structural features.

Preparation Methods

The synthesis of ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chloroaniline with ethyl 2-oxo-2H-pyrrole-3-carboxylate under acidic conditions to form the intermediate product. This intermediate is then cyclized with o-phenylenediamine in the presence of a dehydrating agent to yield the final compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with various molecular targets. It is known to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication, respectively. By binding to these enzymes, the compound can disrupt cellular processes, leading to the inhibition of cell growth and proliferation .

Biological Activity

Ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a quinoxaline derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C19H15ClN4O2
  • CAS Number: 328039-46-9

The compound belongs to the class of quinoxaline derivatives, which are known for their broad range of biological activities including anticancer, antimicrobial, and antiviral properties .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various cancer cell lines, demonstrating promising results:

Cell Line IC50 (µM) Reference Drug Reference IC50 (µM)
HeLa0.126Doxorubicin3.23
SMMC-77210.071Doxorubicin3.23
K5620.164Doxorubicin3.23

The compound exhibited significant growth inhibition in melanoma and leukemia cell lines, with a growth inhibition percentage of up to 55.75% against certain tumor types .

The mechanism of action involves the inhibition of key enzymes such as:

  • Tyrosine Kinases: These enzymes are crucial for cell signaling pathways that regulate cell growth and proliferation.
  • Topoisomerases: Inhibiting these enzymes disrupts DNA replication and repair processes.

By targeting these molecular pathways, this compound can effectively inhibit cancer cell proliferation and induce apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine enhances the biological activity of quinoxaline derivatives. The following observations have been made regarding substitutions on the aromatic rings:

  • Substituents that are electron-withdrawing (e.g., Cl) generally increase activity compared to electron-donating groups (e.g., CH₃).
  • The aliphatic linker at specific positions enhances anticancer activity, while N-linkers tend to decrease it .

Antimicrobial and Antiviral Properties

In addition to its anticancer potential, this compound has shown promising antimicrobial and antiviral properties. Research indicates that it may inhibit various pathogens by interacting with biological macromolecules. For instance:

  • The compound has been evaluated for its efficacy against viral infections with some derivatives showing significant antiviral activity against HIV with EC50 values lower than those of standard antiviral agents .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Anticancer Evaluation: A study reported that derivatives similar to this compound displayed IC50 values in the low micromolar range against multiple cancer types, indicating strong potential as therapeutic agents .
  • Synthetic Routes: Various synthetic pathways have been developed to enhance yield and purity, facilitating further exploration into its biological effects. These methods often involve multi-step reactions starting from simpler precursors .

Properties

IUPAC Name

ethyl 2-amino-1-(3-chlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-2-26-19(25)15-16-18(23-14-9-4-3-8-13(14)22-16)24(17(15)21)12-7-5-6-11(20)10-12/h3-10H,2,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEQCQVDQYDODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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